molecular formula C19H29ClN2O2 B4973955 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide

2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide

Cat. No. B4973955
M. Wt: 352.9 g/mol
InChI Key: DBYYTDSCKUYKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Lorcaserin, is a weight-loss drug that was approved by the FDA in 2012. It works by activating the serotonin 2C receptor in the brain, which leads to reduced appetite and increased feelings of fullness.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its potential as a weight-loss drug. Clinical trials have shown that it can lead to significant weight loss in obese individuals, and it has been approved for use in combination with diet and exercise. In addition, 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been studied for its potential in treating other conditions, such as diabetes, cardiovascular disease, and psychiatric disorders.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by selectively activating the serotonin 2C receptor in the brain, which leads to reduced appetite and increased feelings of fullness. This receptor is involved in the regulation of food intake and energy expenditure, and its activation can lead to weight loss. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide does not affect other serotonin receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to reduce food intake and increase feelings of fullness in both animals and humans. It also leads to increased energy expenditure and improved glucose metabolism. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been found to have a low potential for abuse and addiction, and it does not affect the central nervous system in the same way as other weight-loss drugs.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity for the serotonin 2C receptor and its low potential for side effects. However, it can be difficult to administer and control the dosage in animal studies, and its effects may vary depending on the species and strain of animal used.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, including its potential for treating other conditions beyond obesity, such as diabetes and cardiovascular disease. In addition, researchers are exploring the use of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in combination with other drugs or therapies to enhance its effects. Finally, there is ongoing research into the underlying mechanisms of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide's effects on the brain and body, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is a weight-loss drug that works by selectively activating the serotonin 2C receptor in the brain. It has been extensively studied for its potential as a weight-loss drug, and it has been approved for use in combination with diet and exercise. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity and low potential for side effects, and there are several future directions for research on its potential for treating other conditions and its underlying mechanisms of action.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of 3-methyl-4-chlorophenol with 2-chloro-N-(1-isopropylpiperidin-4-yl)-2-methylpropanamide in the presence of a base, followed by the reaction with sodium hydroxide to form the final product. The synthesis has been optimized to increase the yield and purity of the final product.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O2/c1-13(2)22-10-8-15(9-11-22)21-18(23)19(4,5)24-16-6-7-17(20)14(3)12-16/h6-7,12-13,15H,8-11H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYYTDSCKUYKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2CCN(CC2)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.